

Technical Whitepaper: (4-Amino-phenyl)-urea

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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

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Scaffold Versatility in Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary: The "Hinge-Binding" Anchor

(4-Amino-phenyl)-urea (CAS: 1008-02-2), also known as p-ureidoaniline, represents a critical pharmacophore in modern drug discovery. While simple in structure, this moiety serves as the foundational anchor for the "diarylurea" class of kinase inhibitors—a lineage of therapeutics including Sorafenib, Regorafenib, and Lenvatinib that revolutionized oncology.

Its utility stems from its dual functionality: the urea motif acts as a rigid, bidentate hydrogen bond donor/acceptor capable of engaging the "gatekeeper" residues in the ATP-binding pocket of protein kinases, while the para-amino group provides a versatile handle for derivatization into complex heterocycles. This guide details the high-fidelity synthesis, handling, and medicinal application of this essential scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4] [5][6][7][8]

Property	Specification
IUPAC Name	(4-Aminophenyl)urea
Common Synonyms	4-Ureidoaniline; N-(4-Aminophenyl)urea; 1-Amino-4-ureidobenzene
CAS Number	1008-02-2
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol
Physical State	White to off-white crystalline solid
Melting Point	162–165 °C (dec.) ^[1]
Solubility	Soluble in DMSO, DMF, hot water; sparingly soluble in ethanol.
pKa	~4.8 (aniline nitrogen), ~13-14 (urea protons)

Synthetic Methodologies

Producing high-purity **(4-Amino-phenyl)-urea** requires overcoming a specific challenge: avoiding the formation of the symmetrical byproduct, 1,3-bis(4-aminophenyl)urea (carbanilide derivative).

A. The "High-Fidelity" Route: Nitro-Reduction

Recommended for research scale (1g – 100g) where purity >98% is required.

This two-step approach eliminates the risk of over-reaction by using 4-nitroaniline as the starting material. The nitro group is inert to cyanate, ensuring exclusive mono-urea formation.

Step 1: Synthesis of 4-Nitrophenylurea

- Dissolution: Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid/water (1:2 v/v) at 35°C.
- Carbamoylation: Add Sodium Cyanate (NaOCN, 1.2 eq) dissolved in warm water dropwise over 30 minutes.

- Reaction: The mixture forms a thick suspension. Stir at 55°C for 1 hour.
- Workup: Cool to 0°C. Filter the precipitate (4-nitrophenylurea). Wash with cold water to remove unreacted cyanate. Dry in vacuo.

Step 2: Reduction to **(4-Amino-phenyl)-urea**

- Catalyst Preparation: Suspend 4-nitrophenylurea in Methanol (MeOH). Add 10 wt% Pd/C catalyst (50% water wet).
- Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-2 bar) at RT for 4-6 hours.
- Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Recrystallize from water/ethanol to yield white needles.

B. The "Direct-Selective" Route: pH-Controlled Diamine

Recommended for industrial cost-efficiency, provided strict pH control is maintained.

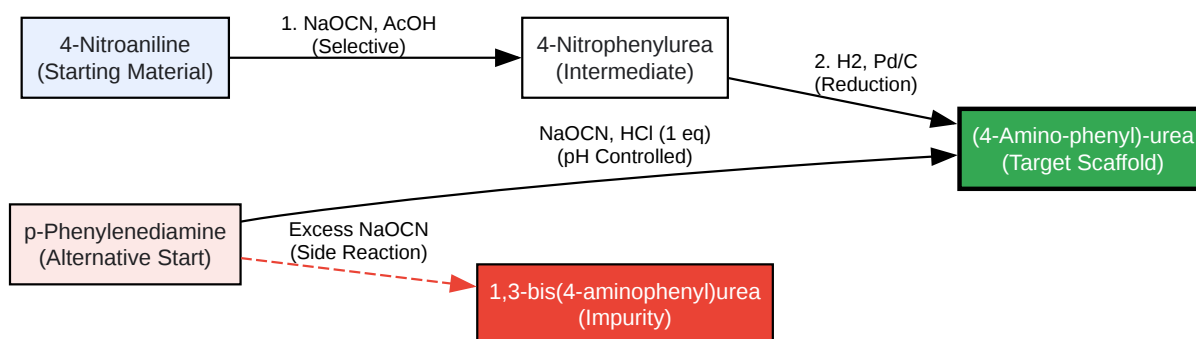
Reacting p-phenylenediamine directly with cyanate is faster but risks di-substitution.

- Mechanism: One amine is protonated (protected) using 1 equivalent of HCl, leaving the other free to react with the cyanate.
- Critical Parameter: pH must be maintained between 3.5 and 4.5 to favor the mono-cation species.

Visualization: Synthesis & Pharmacophore Logic

Diagram 1: Synthetic Pathways

The following flowchart illustrates the two primary routes, highlighting the "High-Fidelity" path for research applications.

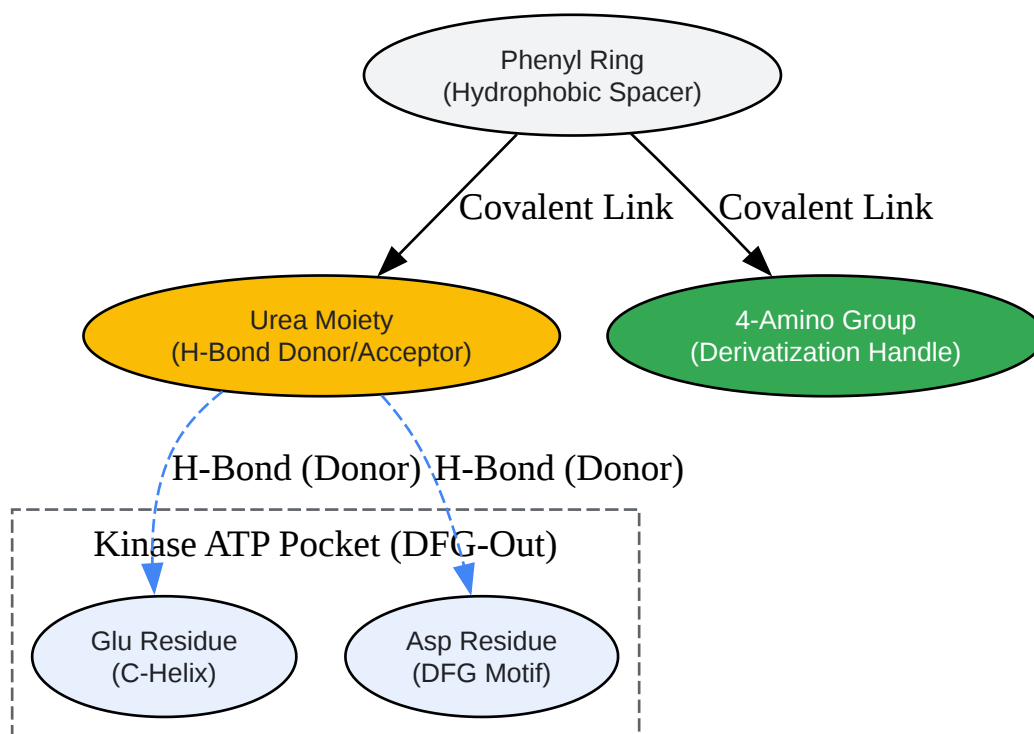


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Caption: Comparative synthetic routes. The Nitro-reduction pathway (top) avoids the symmetrical impurity common in the direct diamine route.

Diagram 2: The Kinase Pharmacophore (Type II Inhibition)

This diagram details why this scaffold is a "privileged structure" in oncology.



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Caption: Mechanism of Action. The urea motif forms a "bidentate anchor" with the kinase Glu/Asp residues, stabilizing the inactive conformation.

Medicinal Chemistry Applications

The "Diarylurea" Class

(4-Amino-phenyl)-urea is the precursor to the Diarylurea class of kinase inhibitors. In these drugs, the free amine is coupled with an aryl isocyanate or an activated carboxylic acid to create a "Linker-Scaffold-Tail" architecture.

- Sorafenib (Nexavar): The first oral multikinase inhibitor. The urea acts as a bridge between a halo-phenyl ring and a picolinamide ring.
- Design Rationale: The urea group forces the kinase into the inactive "DFG-out" conformation (Type II inhibition), offering high selectivity compared to Type I inhibitors that bind the active form.

Derivatization Protocol (General)

To convert **(4-Amino-phenyl)-urea** into a kinase inhibitor candidate:

- Dissolve: 1.0 eq of **(4-Amino-phenyl)-urea** in dry DMF.
- Add Electrophile: Add 1.0 eq of an Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).
- Reaction: Stir at RT for 2–4 hours. The product (a symmetrical or asymmetrical diarylurea) will often precipitate upon adding water.

Safety & Handling (MSDS Summary)

- GHS Classification: Warning.[2]
- Hazards:
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]

- Storage: Store under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation (browning) over time upon air exposure.

References

- Urea-based anticancer agents: Gaulton, A. et al. *Frontiers in Chemistry*, "Urea-based anticancer agents: Exploring 100-years of research," 2012.
- Synthesis of Arylureas: Kurzer, F. *Organic Syntheses, Coll. Vol. 4*, p.49 (1963); *Vol. 31*, p.11 (1951). "p-Bromophenylurea".^[1]
- Kinase Inhibitor Pharmacophores: Dumas, J. et al. "Discovery of Sorafenib: The First Oral Multikinase Inhibitor." *Journal of Medicinal Chemistry*, 2004.
- Chemical Properties & Safety: PubChem Compound Summary for CID 408346, (4-Aminophenyl)urea.
- Nitro Reduction Catalysis: Du, Y. et al. "Synthesis of p-aminophenol from p-nitrophenol over." ^[3] University of Canterbury Research Repository.

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. \(4-Aminophenyl\)urea | C7H9N3O | CID 408346 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminophenylurea) [pubchem.ncbi.nlm.nih.gov]
- [3. ir.canterbury.ac.nz](https://ir.canterbury.ac.nz) [ir.canterbury.ac.nz]
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